(3-Ethoxy-4-methoxyphenyl)(1H-1,2,4-triazol-3-yl)methanamine (3-Ethoxy-4-methoxyphenyl)(1H-1,2,4-triazol-3-yl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20136535
InChI: InChI=1S/C12H16N4O2/c1-3-18-10-6-8(4-5-9(10)17-2)11(13)12-14-7-15-16-12/h4-7,11H,3,13H2,1-2H3,(H,14,15,16)
SMILES:
Molecular Formula: C12H16N4O2
Molecular Weight: 248.28 g/mol

(3-Ethoxy-4-methoxyphenyl)(1H-1,2,4-triazol-3-yl)methanamine

CAS No.:

Cat. No.: VC20136535

Molecular Formula: C12H16N4O2

Molecular Weight: 248.28 g/mol

* For research use only. Not for human or veterinary use.

(3-Ethoxy-4-methoxyphenyl)(1H-1,2,4-triazol-3-yl)methanamine -

Specification

Molecular Formula C12H16N4O2
Molecular Weight 248.28 g/mol
IUPAC Name (3-ethoxy-4-methoxyphenyl)-(1H-1,2,4-triazol-5-yl)methanamine
Standard InChI InChI=1S/C12H16N4O2/c1-3-18-10-6-8(4-5-9(10)17-2)11(13)12-14-7-15-16-12/h4-7,11H,3,13H2,1-2H3,(H,14,15,16)
Standard InChI Key IEQJWUSZJFJABV-UHFFFAOYSA-N
Canonical SMILES CCOC1=C(C=CC(=C1)C(C2=NC=NN2)N)OC

Introduction

(3-Ethoxy-4-methoxyphenyl)(1H-1,2,4-triazol-3-yl)methanamine is a complex organic compound featuring a phenyl ring substituted with ethoxy and methoxy groups, linked to a triazole moiety through a methanamine group. This unique structural configuration suggests potential for diverse interactions, influencing both its chemical reactivity and biological activity. The compound is categorized under triazole derivatives, known for their diverse biological activities, including antifungal and anticancer properties.

Synthesis and Reaction Conditions

The synthesis of (3-Ethoxy-4-methoxyphenyl)(1H-1,2,4-triazol-3-yl)methanamine typically involves multi-step organic reactions. These processes require careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity of the final product. Analytical techniques like High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the structure and purity of the compound.

Biological Activity and Applications

The biological activity of (3-Ethoxy-4-methoxyphenyl)(1H-1,2,4-triazol-3-yl)methanamine is of significant interest due to its potential therapeutic applications. It serves primarily as an intermediate in the synthesis of phosphodiesterase inhibitors, such as Apremilast. By inhibiting phosphodiesterase enzymes, it can lead to increased levels of cyclic adenosine monophosphate (cAMP), resulting in various physiological effects, including anti-inflammatory responses. Studies have shown that compounds similar to this structure exhibit significant inhibition against phosphodiesterase type 4, which is crucial for therapeutic applications in treating conditions like psoriasis and rheumatoid arthritis.

Safety Considerations

Safety data indicate that (3-Ethoxy-4-methoxyphenyl)(1H-1,2,4-triazol-3-yl)methanamine may cause skin irritation upon contact and should be handled with appropriate personal protective equipment.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator